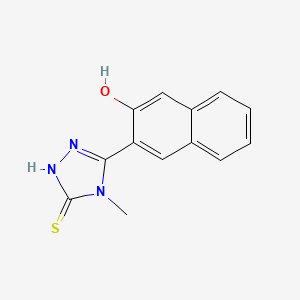

5-(3-hydroxy-2-naphthyl)-4-methyl-2,4-dihydro-3H-1,2,4-triazole-3-thione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

5-(3-hydroxy-2-naphthyl)-4-methyl-2,4-dihydro-3H-1,2,4-triazole-3-thione is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and properties

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-hydroxy-2-naphthyl)-4-methyl-2,4-dihydro-3H-1,2,4-triazole-3-thione typically involves the condensation of 3-hydroxy-2-naphthyl hydrazide with 2-hydroxy-3-hydroxymethyl-5-methylbenzaldehyde under basic conditions . The reaction proceeds through the formation of an intermediate hydrazone, which then cyclizes to form the triazole ring. The reaction conditions often include the use of solvents such as methanol and the application of heat to facilitate the cyclization process .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

5-(3-hydroxy-2-naphthyl)-4-methyl-2,4-dihydro-3H-1,2,4-triazole-3-thione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thione group to a thiol group.

Substitution: The naphthyl and triazole rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions, including acidic or basic environments.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives of the naphthyl and triazole rings.

Wissenschaftliche Forschungsanwendungen

5-(3-hydroxy-2-naphthyl)-4-methyl-2,4-dihydro-3H-1,2,4-triazole-3-thione has several applications in scientific research:

Medicine: Research is ongoing into its potential as an antimicrobial and antifungal agent.

Industry: It may be used in the development of new materials with specific electronic or optical properties.

Wirkmechanismus

The mechanism by which 5-(3-hydroxy-2-naphthyl)-4-methyl-2,4-dihydro-3H-1,2,4-triazole-3-thione exerts its effects involves its interaction with various molecular targets. The compound can chelate metal ions, forming stable complexes that can be used in bioimaging and sensing applications . Additionally, its antimicrobial activity is believed to result from its ability to disrupt microbial cell membranes and interfere with essential enzymatic processes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

3-Hydroxy-2-naphthoic acid: This compound shares the naphthyl group and hydroxyl functionality but lacks the triazole and thione groups.

3-Hydroxy-2-naphthyl hydroxamic acid: Similar in structure but contains a hydroxamic acid group instead of the triazole-thione moiety.

Homocalix[n]naphthalenes: These compounds have a similar naphthyl backbone but differ in their macrocyclic structure and functional groups.

Uniqueness

5-(3-hydroxy-2-naphthyl)-4-methyl-2,4-dihydro-3H-1,2,4-triazole-3-thione is unique due to its combination of a naphthyl group, a triazole ring, and a thione group

Biologische Aktivität

5-(3-hydroxy-2-naphthyl)-4-methyl-2,4-dihydro-3H-1,2,4-triazole-3-thione (CAS No. 312523-49-2) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an in-depth exploration of its biological properties, synthesis, mechanisms of action, and potential applications in medicine.

Chemical Structure and Properties

The compound features a triazole ring fused with a naphthyl group and a thione functional group. Its molecular formula is C13H11N3OS, which contributes to its unique chemical reactivity and biological activity.

Synthesis

The synthesis typically involves the condensation of 3-hydroxy-2-naphthyl hydrazide with appropriate aldehydes under basic conditions. The reaction conditions are crucial for achieving high yields and purity levels.

Anticancer Properties

Research has demonstrated that derivatives of triazole-thiones exhibit significant anticancer activity. A study highlighted that compounds similar to this compound showed selective cytotoxicity against various cancer cell lines including melanoma and breast cancer cells . The mechanism appears to involve the inhibition of cell proliferation and induction of apoptosis in tumor cells.

Table 1: Cytotoxicity of Triazole Derivatives

| Compound Name | Cell Line Tested | IC50 (µM) | Selectivity |

|---|---|---|---|

| 5-(3-hydroxy-2-naphthyl)-4-methyl... | MDA-MB-231 (Breast Cancer) | >100 | High |

| Similar Triazole Derivative | IGR39 (Melanoma) | <50 | Very High |

| Another Derivative | Panc-1 (Pancreatic) | >100 | Moderate |

Antimicrobial Activity

The compound has also been studied for its antimicrobial properties. It exhibits activity against various bacterial strains and fungi, making it a potential candidate for developing new antimicrobial agents . The thione group is believed to play a critical role in this activity by interacting with microbial enzymes.

The biological activity of this compound is thought to involve several mechanisms:

- Metal Ion Chelation : The compound can chelate metal ions, which may enhance its bioactivity by stabilizing reactive intermediates.

- Inhibition of Enzymatic Activity : It may inhibit key enzymes involved in cancer cell metabolism or microbial growth.

- Induction of Apoptosis : Evidence suggests that it can trigger apoptotic pathways in cancer cells, leading to cell death.

Case Studies

A notable study examining the effects of triazole derivatives on cancer cells reported that compounds bearing the triazole-thione moiety displayed enhanced cytotoxicity compared to their non-thione counterparts . The study utilized MTT assays to measure cell viability and found that certain derivatives had IC50 values significantly lower than 100 µM against aggressive cancer cell lines.

Eigenschaften

IUPAC Name |

3-(3-hydroxynaphthalen-2-yl)-4-methyl-1H-1,2,4-triazole-5-thione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N3OS/c1-16-12(14-15-13(16)18)10-6-8-4-2-3-5-9(8)7-11(10)17/h2-7,17H,1H3,(H,15,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INDRBEGHEMXEBV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NNC1=S)C2=CC3=CC=CC=C3C=C2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N3OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.